2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one
Description
2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one is a ketone derivative featuring a naphthalene ring substituted with a methyl group at the 6-position and an anilino (phenylamino) group attached to the α-carbon of the ethanone backbone. This structure combines aromatic and electron-donating substituents, making it relevant for studies on charge-transfer properties, synthetic intermediates, or crystallographic behavior .
Properties
CAS No. |
62244-87-5 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-anilino-1-(6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO/c1-14-7-8-16-12-17(10-9-15(16)11-14)19(21)13-20-18-5-3-2-4-6-18/h2-12,20H,13H2,1H3 |
InChI Key |
JWJYQFOLTDLBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnaphthalene and phenylamine.
Friedel-Crafts Acylation: The first step involves the acylation of 6-methylnaphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-methylnaphthalen-2-yl ethanone.
Amination: The second step involves the reaction of 6-methylnaphthalen-2-yl ethanone with phenylamine under acidic conditions to form the final product, 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Crystallographic Data
Key comparisons include:
Key Observations :
- Unlike trifluoromethyl-substituted derivatives (e.g., ), the methyl group in the target compound is a mild electron donor, leading to moderate carbonyl reactivity.
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups: The methyl group on the naphthalene ring exerts a weak electron-donating effect, contrasting with nitro (e.g., 1-(2-Amino-6-nitrophenyl)ethanone ) or trifluoromethyl groups , which strongly withdraw electrons. This difference impacts the electrophilicity of the carbonyl carbon, making the target compound less reactive toward nucleophiles than nitro- or trifluoromethyl-substituted analogs. The anilino group contributes resonance effects, stabilizing the α-carbon but less so than methoxy or amino substituents .
- Synthetic Behavior: In three-component reactions, phenyl-substituted analogs (e.g., 1a) form imino intermediates (e.g., (E)-1-phenyl-2-(phenylimino)ethane-1-one), but substitutions with bulkier groups (e.g., naphthalene) may alter reaction pathways or inhibit byproduct formation .
Crystallographic and Computational Insights
- Structural Characterization: SHELX software (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including ethanone derivatives . However, the target compound’s structural data remain scarce compared to diphenyl or methoxy-substituted analogs . Density-functional theory (DFT) studies, incorporating exact-exchange terms, could improve predictions of thermochemical properties (e.g., bond energies, stability) for such compounds .
Biological Activity
2-Anilino-1-(6-methylnaphthalen-2-yl)ethan-1-one is a synthetic organic compound characterized by its unique structural components, which include an aniline group and a methylnaphthalene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅N₁O, with a molecular weight of approximately 239.29 g/mol. The compound features a carbonyl group (ketone) which is crucial for its chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. For instance, it has shown selective inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative exhibited an IC50 value of 5.1 μM against HepG2 cells, indicating potent anti-proliferative effects .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis pathways, leading to bacterial cell death.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Structure | Simple ketone without an aniline moiety; used primarily as a pharmaceutical intermediate. |
| 6-Methoxy-N-(naphthalen-2-yl)aniline | Structure | Contains an amine but lacks the carbonyl functionality; potential for different biological interactions. |
| N-(6-Methoxy-naphthalen-2-yl)-4-methylbenzeneamine | Structure | Features a methyl group that alters steric and electronic properties; may exhibit distinct biological activities. |
This table illustrates how the presence of both naphthalene and aniline components in this compound contributes to its unique chemical behavior and potential applications in medicinal chemistry.
Case Studies
Several studies have documented the biological activity of derivatives related to 2-anilino compounds:
- Antibacterial Study : A study evaluated the antibacterial efficacy of various derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives had comparable or superior activity to standard antibiotics like ciprofloxacin .
- Antitumor Evaluation : Another research project focused on the synthesis and evaluation of new derivatives based on 6-methoxynaphthalene. The most promising compound was shown to significantly inhibit tumor growth in vitro, demonstrating potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
